Cas no 5799-88-2 (1-(phenylacetyl)-3-pyridin-4-yl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol)
5799-88-2 structure
Product Name:1-(phenylacetyl)-3-pyridin-4-yl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
N.o CAS:5799-88-2
MF:C17H14F3N3O2
MW:349.30717420578
CID:1607938
PubChem ID:2869415
Update Time:2025-04-21
1-(phenylacetyl)-3-pyridin-4-yl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(phenylacetyl)-3-pyridin-4-yl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 1-[5-Hydroxy-3-(pyridin-4-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone
- Ethanone, 1-[4,5-dihydro-5-hydroxy-3-(4-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-2-phenyl-
- 1-[5-hydroxy-3-pyridin-4-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone
- CHEMBL1569418
- STK000345
- AKOS022086888
- 1-[5-HYDROXY-3-(PYRIDIN-4-YL)-5-(TRIFLUOROMETHYL)-4H-PYRAZOL-1-YL]-2-PHENYLETHANONE
- 5799-88-2
- DTXSID30386703
- HMS2769C19
- BIM-0049312.P001
- CBMicro_049293
- AKOS000596117
- 1-[5-Hydroxy-3-(pyridin-4-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethan-1-one
- 1-(phenylacetyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- SMR000286077
- MLS000677265
-
- Inchi: 1S/C17H14F3N3O2/c18-17(19,20)16(25)11-14(13-6-8-21-9-7-13)22-23(16)15(24)10-12-4-2-1-3-5-12/h1-9,25H,10-11H2
- Chave InChI: LIXCGTOGASQPEM-UHFFFAOYSA-N
- SMILES: FC(C1(CC(C2C=CN=CC=2)=NN1C(CC1C=CC=CC=1)=O)O)(F)F
Propriedades Computadas
- Massa Exacta: 349.10392
- Massa monoisotópica: 349.104
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 3
- Complexidade: 526
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.7
- Superfície polar topológica: 65.8Ų
Propriedades Experimentais
- Densidade: 1.37
- Ponto de ebulição: 475.5°C at 760 mmHg
- Ponto de Flash: 241.4°C
- Índice de Refracção: 1.587
- PSA: 65.79
1-(phenylacetyl)-3-pyridin-4-yl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol Literatura Relacionada
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
5799-88-2 (1-(phenylacetyl)-3-pyridin-4-yl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente